Sensory Profile Differentiation: Ethyl 3-Octenoate vs. Ethyl 2-Octenoate vs. Ethyl 4-Octenoate
Ethyl 3-octenoate is defined by its tropical, fruity, and winey character, a profile that is demonstrably distinct from its positional isomers . Ethyl 2-octenoate presents a fruity, pineapple, and green odor with fatty, waxy undertones . Ethyl 4-octenoate (trans) is characterized by a fruity, pear-like note with citrus connotations . This differentiation is not subjective; it is a consequence of the double bond position's effect on molecular shape and its interaction with olfactory receptors [1].
| Evidence Dimension | Organoleptic Profile (Odor Description) |
|---|---|
| Target Compound Data | Tropical, fruity, winey |
| Comparator Or Baseline | Ethyl 2-Octenoate: Fruity, pineapple, green, fatty, waxy; Ethyl 4-Octenoate (trans): Fruity, pear, citrus |
| Quantified Difference | Qualitatively distinct odor profiles; no quantitative difference is calculable from descriptors alone. |
| Conditions | Sensory evaluation (industry-standard organoleptic descriptions) |
Why This Matters
Precise selection of a flavor or fragrance ingredient is paramount; substituting with a positional isomer will reliably alter the product's sensory signature, leading to off-notes and potential market rejection.
- [1] Fraunhofer Publica. Structure-odor relationships of (Z)-3-Alken-1-ols, (Z)-3-Alkenals, and (Z)-3-Alkenoic acids. View Source
